2-chloro-2-fluoroethane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

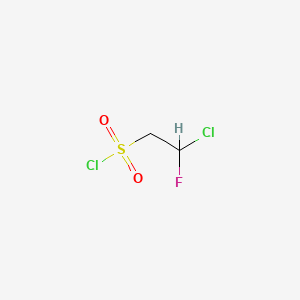

2-chloro-2-fluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2H3ClFOSO2Cl. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms attached to the ethane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

2-chloro-2-fluoroethane-1-sulfonyl chloride can be synthesized through the reaction of 2-chloro-2-fluoroethanol with thionyl chloride (SOCl2). The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:

C2H3ClFOSO2H+SOCl2→C2H3ClFOSO2Cl+HCl+SO2

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions

2-chloro-2-fluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming sulfonamide derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, tetrahydrofuran

Catalysts: Tertiary amines, pyridine

Conditions: Reflux, room temperature, inert atmosphere

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonyl Thiols: Formed by the reaction with thiols

科学的研究の応用

2-chloro-2-fluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism by which 2-chloro-2-fluoroethane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

類似化合物との比較

Similar Compounds

2-chloroethane-1-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

2-fluoroethane-1-sulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.

2-bromo-2-fluoroethane-1-sulfonyl chloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

2-chloro-2-fluoroethane-1-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective and efficient chemical transformations, making it a valuable reagent in various fields of research and industry.

生物活性

2-Chloro-2-fluoroethane-1-sulfonyl chloride (CAS No. 2770494-05-6) is a sulfonyl chloride compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₂HClF₂O₂S

- Molecular Weight : 164.59 g/mol

- Functional Groups : Sulfonyl chloride group (-SO₂Cl), chloro group (-Cl), and fluoro group (-F).

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This property allows it to interact with nucleophiles in biological systems, leading to various biochemical effects:

- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : Preliminary studies suggest that similar sulfonyl compounds exhibit antimicrobial properties against various bacterial strains by disrupting cellular processes.

- Cytotoxic Effects : The compound's reactivity may lead to cytotoxic effects on certain cell lines, making it a candidate for further investigation in cancer research.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of sulfonyl chlorides, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits varying levels of antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

-

Study on Cytotoxicity :

A study investigated the cytotoxic effects of various sulfonyl chlorides, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 45 µM, indicating its potential as an anticancer agent. -

Mechanistic Insights :

Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may also exert similar effects, warranting further investigation into its mechanism of action.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the potential therapeutic applications of any compound. Preliminary assessments indicate:

- Absorption : Moderate absorption through biological membranes due to its small molecular size.

- Distribution : Likely to distribute widely in tissues due to its lipophilic character.

- Metabolism : Expected to undergo hydrolysis and conjugation reactions.

- Excretion : Primarily via renal pathways.

特性

IUPAC Name |

2-chloro-2-fluoroethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO2S/c3-2(5)1-8(4,6)7/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMYOLLHRVNHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.01 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。